molecular formula C14H19NO4 B009167 Ethyl 4-(tert-butoxycarbonylamino)benzoate CAS No. 110969-44-3

Ethyl 4-(tert-butoxycarbonylamino)benzoate

Cat. No.: B009167
CAS No.: 110969-44-3
M. Wt: 265.3 g/mol
InChI Key: NTEPQGVLMATGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(tert-butoxycarbonylamino)benzoate is an organic compound with the molecular formula C14H19NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties. The compound features an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzoate ring, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(tert-butoxycarbonylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino benzoic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(tert-butoxycarbonylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(tert-butoxycarbonylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of drugs and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-(tert-butoxycarbonylamino)benzoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Ethyl 4-(tert-butoxycarbonylamino)benzoate can be compared with other Boc-protected amino acids and esters:

    Ethyl 4-(tert-butoxycarbonylamino)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

    Ethyl 4-(tert-butoxycarbonylamino)butanoate: Contains a butanoate group instead of a benzoate group.

    tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds used in peptide synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEPQGVLMATGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548160
Record name Ethyl 4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110969-44-3
Record name Ethyl 4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(tert-butoxycarbonylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(tert-butoxycarbonylamino)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(tert-butoxycarbonylamino)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(tert-butoxycarbonylamino)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(tert-butoxycarbonylamino)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(tert-butoxycarbonylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.